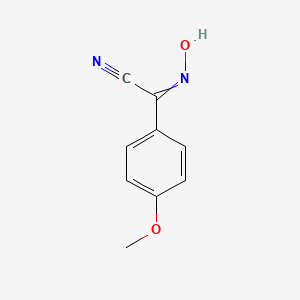

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

説明

BenchChem offers high-quality 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCKURUVDIXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402842 | |

| Record name | 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76104-14-8 | |

| Record name | 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular weight and structural analysis of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile (CAS No: 76104-14-8).[1][2] As a key intermediate and research compound, its unambiguous identification is paramount for ensuring experimental reproducibility, meeting regulatory standards, and advancing scientific discovery. This document moves beyond simple data reporting to elucidate the causality behind the selection of analytical techniques, offering field-proven insights into an integrated workflow. We will detail the core methodologies for determining precise molecular weight and elucidating the molecular structure, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each section includes not only the theoretical grounding but also detailed, actionable protocols and data interpretation guidelines, establishing a self-validating system for compound verification.

Introduction: The Imperative for Rigorous Characterization

2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile is an organic compound with the chemical formula C₉H₈N₂O₂.[1][2] It features a methoxy-substituted phenyl ring, a nitrile group, and a hydroxyimino (oxime) functional group. The presence of these distinct moieties makes it a versatile building block in medicinal chemistry and materials science.

The journey from synthesis to application, particularly in the pharmaceutical industry, is predicated on an absolute understanding of the molecule's identity, purity, and structure. An error in characterization can lead to failed experiments, misinterpreted biological data, and significant delays in development pipelines. Therefore, a multi-faceted analytical approach is not merely best practice; it is a necessity. This guide details such an approach, designed to provide the highest degree of confidence in the compound's integrity.

Molecular Weight Determination: Beyond Simple Mass

While the nominal molecular weight of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile is 176.17 g/mol , this value is an average based on isotopic abundance.[1][2] For definitive identification and formula confirmation, a more precise value is required.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: We employ HRMS, specifically techniques like Time-of-Flight (TOF) or Orbitrap mass analysis, as our primary tool. Unlike low-resolution techniques (e.g., quadrupole) that provide only the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This extreme precision allows for the calculation of an elemental composition, as very few combinations of atoms will have the exact same mass. This provides a powerful, self-validating check on the compound's identity. The choice of a soft ionization technique, such as Electrospray Ionization (ESI), is critical to prevent fragmentation of the parent molecule, ensuring the detected ion corresponds to the intact compound (e.g., [M+H]⁺ or [M-H]⁻).

Data Summary: Molecular Identity Card

The following table summarizes the foundational quantitative data for the target molecule.

| Parameter | Value | Source |

| Chemical Formula | C₉H₈N₂O₂ | - |

| CAS Number | 76104-14-8 | [1][2] |

| Average Molecular Weight | 176.17 g/mol | [1][2] |

| Calculated Monoisotopic Mass | 176.05858 Da | Calculated |

| Observed Ion (e.g., [M+H]⁺) | 177.06586 Da | Hypothetical HRMS Data |

| Mass Error | < 5 ppm | Industry Standard |

Experimental Protocol: HRMS Analysis via ESI-TOF

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ([M+H]⁺).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard calibration solution across the desired mass range (e.g., m/z 100-1000) to ensure high mass accuracy.

-

Method Setup:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Infusion: Direct infusion via syringe pump at 5-10 µL/min.

-

Mass Analyzer: Time-of-Flight (TOF).

-

Acquisition Range: m/z 50-500.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and high-quality averaged spectrum.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

Compare the measured exact mass to the theoretical exact mass for C₉H₈N₂O₂ + H⁺ (177.06621 Da).

-

Calculate the mass error in parts per million (ppm). A result < 5 ppm provides high confidence in the assigned elemental formula.

-

Comprehensive Structural Elucidation

Confirming the molecular formula is only the first step. The precise connectivity of the atoms and the nature of the functional groups must be determined. This requires an integrated spectroscopic approach.

Analytical Workflow Overview

The following workflow ensures a logical and comprehensive analysis, where each technique provides complementary information to build a complete structural picture.

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. Together, they allow for the complete assembly of the molecular puzzle. The choice of a deuterated solvent like DMSO-d₆ is strategic, as its ability to form hydrogen bonds can help in observing the exchangeable oxime proton (OH), which might be invisible in other solvents like CDCl₃.

Predicted NMR Data (in DMSO-d₆, 400 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~12.0 | Singlet (broad) | 1H | Oxime -OH |

| ¹H | ~7.7 | Doublet | 2H | Aromatic CH (ortho to C=NOH) |

| ¹H | ~7.1 | Doublet | 2H | Aromatic CH (ortho to OCH₃) |

| ¹H | ~3.8 | Singlet | 3H | Methoxy -OCH ₃ |

| ¹³C | ~159 | - | - | Aromatic C -OCH₃ |

| ¹³C | ~145 | - | - | Oxime C =NOH |

| ¹³C | ~129 | - | - | Aromatic C H (ortho to C=NOH) |

| ¹³C | ~125 | - | - | Aromatic ipso-C |

| ¹³C | ~117 | - | - | Nitrile C ≡N |

| ¹³C | ~115 | - | - | Aromatic C H (ortho to OCH₃) |

| ¹³C | ~56 | - | - | Methoxy -OC H₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required.

-

Process the data to identify the chemical shifts of all unique carbon atoms.

-

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The presence of sharp, distinct peaks in the IR spectrum serves as a reliable fingerprint for the molecule's functional components. We use Attenuated Total Reflectance (ATR) FTIR because it requires minimal sample preparation and provides high-quality data from a solid or liquid sample directly.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3100 | Broad, Medium | O-H Stretch | Oxime (-OH) |

| 2240 - 2220 | Sharp, Medium | C≡N Stretch | Nitrile (-C≡N) |

| 1650 - 1630 | Medium | C=N Stretch | Oxime (>C=N-) |

| 1610, 1510 | Strong | C=C Stretch | Aromatic Ring |

| 1250 | Strong | Asymmetric C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 1030 | Strong | Symmetric C-O Stretch | Aryl Ether (Ar-O-CH₃) |

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption peaks and compare them to known correlation tables to confirm the presence of the expected functional groups.

Ultimate Proof: X-ray Crystallography Insights

Authoritative Grounding: While the combination of HRMS and NMR provides conclusive evidence for the molecular structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure in the solid state. Obtaining a diffraction-quality crystal allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Furthermore, it reveals the supramolecular assembly, including intermolecular interactions like hydrogen bonding. For oximes, a common and structure-directing interaction is the formation of hydrogen-bonded dimers or chains (catemers) involving the oxime's hydroxyl group and the nitrogen atom of an adjacent molecule.[3][4][5] This has been systematically studied and is a key feature of the solid-state chemistry of oximes.[4]

Caption: Common hydrogen-bonded dimer motif in oximes.

Conclusion: A Self-Validating Analytical System

The characterization of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile is achieved with the highest degree of scientific rigor through an integrated analytical workflow. High-resolution mass spectrometry confirms the elemental formula with sub-5 ppm accuracy. A combination of ¹H and ¹³C NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of each atom in the molecular framework. Finally, infrared spectroscopy provides rapid and definitive confirmation of the essential functional groups. Each technique validates the others, creating a self-consistent and trustworthy dataset that unequivocally confirms the molecule's identity and structure, meeting the stringent requirements of modern chemical and pharmaceutical research.

References

-

Z,E-2-(Hydroxyimino)-2-(4-Methoxyphenyl)Acetonitrile, 99%, Powder. IndiaMART. [Link]

-

T. Friščić, L. R. MacGillivray. Structural Chemistry of Oximes. Crystal Growth & Design, 2013, 13 (8), pp 3345–3358. [Link]

-

Alhifthi, M. A., et al. A structural, spectroscopic and computational study of a series of oximes. ResearchGate. [Link]

-

Friscic, T., & MacGillivray, L. R. Structural Chemistry of Oximes. ACS Publications. [Link]

-

Kitano, Y., et al. X-Ray Structure of 2-Aminocyclohexanone Oxime Hydrochloride. Bulletin of the Chemical Society of Japan. [Link]

-

Structural Chemistry of Oximes. SciSpace. [Link]

Sources

- 1. 76104-14-8 CAS MSDS ((Z,E)-2-(HYDROXYIMINO)-2-(4-METHOXYPHENYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Z,E-2-(Hydroxyimino)-2-(4-Methoxyphenyl)Acetonitrile, 99%, Powder at ₹ 500/kg in Ahmedabad [indiamart.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

A Comparative Guide to the Reactivity of p-Methoxyphenyl vs. Phenyl Oxime Acetonitriles

For researchers and professionals in drug development and synthetic chemistry, the nuanced reactivity of functional groups is paramount. Phenylacetonitrile derivatives, particularly those incorporating an oxime functionality, are versatile intermediates. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: p-methoxyphenyl oxime acetonitrile and the parent phenyl oxime acetonitrile. The presence of a methoxy group at the para position, seemingly a minor structural modification, imparts significant and predictable changes in chemical behavior. Understanding these differences is crucial for reaction optimization, predicting side products, and designing efficient synthetic routes.

The Decisive Influence: Electronic Effects of the p-Methoxy Group

The divergence in reactivity between these two molecules is rooted in the electronic properties of the p-methoxy (-OCH₃) substituent. This group exerts two opposing electronic effects on the aromatic ring:

-

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the benzene ring through the sigma bond framework.[1][2]

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring.[1][2] This effect increases the electron density on the ring, particularly at the ortho and para positions.

Crucially, for the methoxy group, the electron-donating resonance effect far outweighs the electron-withdrawing inductive effect.[1][3] This makes the p-methoxyphenyl group a net electron-donating system, "activating" the aromatic ring and influencing the stability of reaction intermediates and transition states.

Caption: Resonance delocalization in the p-methoxyphenyl group.

Comparative Reactivity in Key Transformations

The electron-donating nature of the p-methoxy group directly translates to altered reactivity in several canonical reactions of oximes.

Acid-Catalyzed Hydrolysis

Oximes can be hydrolyzed back to their corresponding carbonyl compounds and hydroxylamine under acidic conditions.[4][5] The reaction is initiated by the protonation of the oxime's hydroxyl group, making it a better leaving group. The rate-determining step often involves the departure of water and the formation of a species with developing positive charge on the carbon atom.

The p-methoxy group, by donating electron density, stabilizes this positively charged transition state. This stabilization lowers the activation energy for the reaction.

The Beckmann Rearrangement

The Beckmann rearrangement is a cornerstone reaction that converts oximes into amides, often catalyzed by acids (H₂SO₄, PCl₅, TsCl).[6][7][8] The reaction proceeds through the formation of a good leaving group on the oxime oxygen, followed by a concerted migration of the group positioned anti to the leaving group.[8][9] This migration step results in the formation of a nitrilium ion intermediate.

The migratory aptitude of an aryl group is enhanced by electron-donating substituents. The p-methoxyphenyl group is better able to stabilize the electron-deficient transition state of the migration step compared to the unsubstituted phenyl group.

Caption: Key steps of the Beckmann rearrangement.

Summary of Comparative Performance

The following table summarizes the expected differences in reactivity based on the mechanistic principles discussed.

| Reaction / Property | Phenyl Oxime Acetonitrile | p-Methoxyphenyl Oxime Acetonitrile | Rationale |

| Relative Rate of Hydrolysis | Slower | Faster | The electron-donating -OCH₃ group stabilizes the carbocation-like transition state. |

| Relative Rate of Beckmann Rearrangement | Slower | Faster | The p-methoxyphenyl group has a higher migratory aptitude due to its electron-donating nature. |

| Acidity of Benzylic Protons | More Acidic | Less Acidic | The electron-donating -OCH₃ group slightly destabilizes the resulting carbanion.[10] |

| Nucleophilicity of Nitrile | Lower | Higher (Slightly) | Increased electron density on the ring can have a minor, long-range effect on the nitrile group. |

Experimental Protocols for Validation

To empirically validate these theoretical differences, the following comparative experiments can be performed.

Protocol 1: Comparative Analysis of Acid-Catalyzed Hydrolysis Rate

This experiment uses Thin Layer Chromatography (TLC) to monitor the disappearance of the starting oxime acetonitriles over time.

Materials:

-

Phenyl oxime acetonitrile

-

p-Methoxyphenyl oxime acetonitrile

-

1 M Hydrochloric Acid (HCl)

-

Ethanol (as a co-solvent)

-

Ethyl acetate/Hexane mixture (for TLC)

-

TLC plates (silica gel)

-

UV lamp

Procedure:

-

Solution Preparation: Prepare two separate 0.1 M solutions of each oxime acetonitrile in ethanol.

-

Reaction Initiation: In two separate, identical flasks at a constant temperature (e.g., 50°C), add 10 mL of each oxime solution. To each flask, simultaneously add 5 mL of 1 M HCl. Start a timer for each reaction.

-

Monitoring: At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

-

TLC Analysis: Spot each aliquot onto the same TLC plate. Develop the plate using an appropriate ethyl acetate/hexane eluent.

-

Visualization: Visualize the spots under a UV lamp. The starting oxime will have a specific Rf value. The disappearance of this spot over time indicates the progress of the hydrolysis.

-

Comparison: The spot corresponding to p-methoxyphenyl oxime acetonitrile should diminish and disappear more rapidly than the spot for phenyl oxime acetonitrile, confirming its higher reactivity.

Caption: Workflow for the comparative hydrolysis experiment.

Protocol 2: Comparative Yield in Beckmann Rearrangement

This protocol compares the yield of the corresponding amide after a fixed reaction time.

Materials:

-

Phenyl oxime acetonitrile

-

p-Methoxyphenyl oxime acetonitrile

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In two identical round-bottom flasks, place an equimolar amount (e.g., 1 mmol) of each oxime acetonitrile.

-

Reagent Addition: Add polyphosphoric acid (e.g., 5 g) to each flask and stir vigorously at a set temperature (e.g., 80°C) for a fixed time (e.g., 1 hour).

-

Quenching: Cool the flasks to room temperature and carefully quench the reaction by slowly adding the mixture to ice-cold saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture three times with dichloromethane.

-

Workup: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: Determine the mass of the crude product for each reaction. Purify via column chromatography if necessary and calculate the isolated yield. The yield of the amide derived from p-methoxyphenyl oxime acetonitrile is expected to be higher, reflecting a more efficient rearrangement.

Conclusion and Synthetic Implications

The presence of a p-methoxy group renders p-methoxyphenyl oxime acetonitrile significantly more reactive than its unsubstituted phenyl counterpart in reactions that proceed through electron-deficient transition states, such as acid-catalyzed hydrolysis and the Beckmann rearrangement. This heightened reactivity is a direct consequence of the powerful electron-donating resonance effect of the methoxy group, which stabilizes cationic intermediates.

For the synthetic chemist, this means that reactions involving the p-methoxyphenyl derivative can often be conducted under milder conditions, with shorter reaction times, and may result in higher yields compared to the phenyl analog. This understanding allows for more rational planning of synthetic strategies and troubleshooting of unexpected reactivity, ultimately leading to more efficient and robust chemical processes.

References

-

Vaia. (n.d.). Methoxy Group Resonance. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

-

BYJU'S. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

OrganicChemistryTutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions of acetonitrile with oximes. Retrieved from [Link]

-

ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Retrieved from [Link]

-

NIH. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PMC. Retrieved from [Link]

-

SciELO México. (n.d.). Grids I: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2021). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. Retrieved from [Link]

-

ACS Publications. (n.d.). Novel Intramolecular Reactivity of Oximes: Synthesis of Cyclic and Spiro-Fused Imines. Organic Letters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity of oximes for diverse methodologies and synthetic applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Amidoximes with Acetonitrile at High Pressure. Retrieved from [Link]

-

SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Grids I: Electrophilic Aromatic Substitution [scielo.org.mx]

- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 9. Beckmann Rearrangement [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

A Guide to the Safe Disposal of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

This document provides essential procedural guidance for the safe and compliant disposal of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile. As a compound utilized in specialized research and development, understanding its unique chemical properties is paramount to ensuring the safety of laboratory personnel and maintaining environmental integrity. This guide moves beyond a simple checklist, offering a framework grounded in chemical causality and established safety protocols to build a culture of proactive risk management in your laboratory.

Core Principle: Hazard-Centric Waste Management

The fundamental principle of chemical disposal is to manage waste based on its inherent hazards. 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile, with the molecular formula C₉H₈N₂O₂[1], belongs to two critical chemical classes: nitriles and oximes . This dictates its hazard profile and, consequently, its disposal pathway.

-

Nitrile Group (-CN): The presence of the nitrile functional group is a primary safety concern. Many organic nitriles are toxic and can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions or upon combustion.[2] Therefore, this compound must be treated as toxic. Ingestion, inhalation, and skin contact should be avoided.

-

Oxime Group (=N-OH): Oximes can cause skin and eye irritation.[2]

-

Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[2][3]

Based on data from structurally similar compounds, a summary of anticipated hazards is presented below.

| Hazard Classification | Description | Primary Concern |

| Acute Toxicity (Oral) | Toxic or harmful if swallowed.[4] | Accidental ingestion can lead to severe health effects. |

| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2] | Direct contact can cause localized irritation. |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][4] | Direct contact can damage eye tissue. |

| Hazardous to the Aquatic Environment | May be harmful to aquatic life with long-lasting effects.[3] | Improper disposal can lead to environmental contamination. |

Given this profile, 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile must be classified and handled as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or poured down the sanitary sewer system.[5][6]

Pre-Disposal Safety Protocol: Preparation and PPE

Before handling the waste, ensure all safety measures are in place. The objective is to prevent any exposure during the consolidation and packaging of the waste material.

Location: All handling and preparation of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[3] Ensure safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile waste:

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use.[7]

-

Eye Protection: Tight-sealing safety goggles. For splash hazards, use a face shield in addition to goggles.[2]

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure exposed skin is covered.

Step-by-Step Disposal and Decontamination Workflow

This protocol addresses the disposal of the pure (or "neat") chemical compound as well as materials contaminated during research activities.

Part A: Disposal of Unused or Waste 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile

-

Select a Waste Container: Use a designated, leak-proof, and sealable container compatible with solid chemical waste. The container must be clearly labeled as "Hazardous Waste."

-

Transfer the Chemical: Carefully transfer the solid 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile waste into the designated hazardous waste container. Avoid creating dust.

-

Seal and Label: Securely close the container lid. Complete a hazardous waste tag immediately, listing the full chemical name: "2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile" and its approximate quantity.[8] Do not abbreviate chemical names.[5]

-

Store for Pickup: Place the sealed container in a designated satellite accumulation area for hazardous waste, ensuring it is stored in secondary containment.[5][6]

Part B: Decontamination and Disposal of Contaminated Labware

-

Initial Rinse (Solvent): Rinse contaminated glassware or equipment (e.g., spatulas, flasks) with a minimal amount of a suitable organic solvent, such as acetone or ethanol. This initial rinsate is considered hazardous.

-

Collect Rinsate: Collect this solvent rinsate in a designated hazardous liquid waste container for flammable solvents. This container must also be properly sealed and labeled.

-

Secondary Wash: After the initial solvent rinse, wash the labware with soap and water. This secondary wash water can typically be disposed of down the drain, assuming the initial rinse was thorough.

-

Disposal of Heavily Contaminated Items: If labware cannot be effectively decontaminated, it must be disposed of as solid hazardous waste.

Part C: Disposal of Contaminated Consumables

-

Segregate Waste: Items such as used gloves, weigh boats, and absorbent paper contaminated with 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile should be collected separately.

-

Containerize: Place these contaminated solid items into a dedicated, sealed plastic bag or a lined container designated for solid hazardous chemical waste.

-

Label and Store: Label the container with "Hazardous Waste" and list the contaminating chemical. Store this container in the satellite accumulation area for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile and associated materials.

Sources

- 1. 76104-14-8 CAS MSDS ((Z,E)-2-(HYDROXYIMINO)-2-(4-METHOXYPHENYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. unigel.com.br [unigel.com.br]

- 5. youtube.com [youtube.com]

- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 7. download.basf.com [download.basf.com]

- 8. youtube.com [youtube.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。